2,4-dichloroimidazo[2,1-f][1,2,4]triazine

Catalog No.
S6521086
CAS No.
1810700-89-0
M.F
C5H2Cl2N4
M. Wt
189
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-dichloroimidazo[2,1-f][1,2,4]triazine

CAS Number

1810700-89-0

Product Name

2,4-dichloroimidazo[2,1-f][1,2,4]triazine

IUPAC Name

2,4-dichloroimidazo[2,1-f][1,2,4]triazine

Molecular Formula

C5H2Cl2N4

Molecular Weight

189

InChI

InChI=1S/C5H2Cl2N4/c6-3-4-8-1-2-11(4)10-5(7)9-3/h1-2H

SMILES

C1=CN2C(=N1)C(=NC(=N2)Cl)Cl

2,4-Dichloroimidazo[2,1-f][1,2,4]triazine is a heterocyclic aromatic compound belonging to the triazine family, characterized by the presence of two chlorine atoms and a complex imidazo structure. Its molecular formula is C5_5H2_2Cl2_2N4_4, and it has a molecular weight of approximately 189 g/mol. This compound exhibits notable physical properties, including a density of about 1.9 g/cm³ and is typically stored under controlled temperatures ranging from 0 to 8 °C to maintain its stability and purity, which is generally around 95% .

  • DCIT itself is not widely studied for its biological activity. However, research on DCIT derivatives suggests potential for antiviral, antifungal, and anti-inflammatory properties [].
  • The specific mechanisms of action for these derivatives are currently under investigation [].
  • No publicly available data exists on the specific hazards of DCIT.
  • As with any unknown compound, it's advisable to handle it with appropriate laboratory safety protocols.
Including:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Cyclization Reactions: The imidazo structure allows for potential cyclization with other reagents, forming more complex heterocyclic compounds.
  • Condensation Reactions: It may participate in condensation reactions with amines or alcohols under specific conditions.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that 2,4-dichloroimidazo[2,1-f][1,2,4]triazine exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and has shown efficacy against various bacterial strains. Additionally, its structure suggests possible antiviral properties, although further studies are necessary to fully elucidate its biological mechanisms and therapeutic potentials .

Several methods are employed for synthesizing 2,4-dichloroimidazo[2,1-f][1,2,4]triazine:

  • Cyclization of Chlorinated Precursors: Starting from chlorinated imidazole derivatives followed by cyclization can yield this compound.
  • Reactions with Triazine Derivatives: Utilizing triazine derivatives that undergo substitution reactions to introduce the imidazo moiety.
  • Multi-step Synthesis Approaches: Involving several reaction steps that may include halogenation and cyclization to construct the final product.

These methods highlight the complexity involved in synthesizing this compound while allowing for modifications to enhance yield and purity.

The applications of 2,4-dichloroimidazo[2,1-f][1,2,4]triazine span various fields:

  • Pharmaceuticals: Its potential as an antimicrobial agent makes it a candidate for drug development.
  • Agricultural Chemistry: It may be utilized as a pesticide or herbicide due to its biological activity against pests.
  • Material Science: The compound can be explored for use in developing new materials with specific electronic or optical properties.

These applications underscore its importance in both industrial and research settings.

Interaction studies involving 2,4-dichloroimidazo[2,1-f][1,2,4]triazine have focused on its behavior in biological systems. Preliminary studies suggest it interacts with various biomolecules such as proteins and nucleic acids. These interactions may influence its biological activity and efficacy as an antimicrobial agent. Understanding these interactions is crucial for optimizing its use in therapeutic applications.

Several compounds share structural features with 2,4-dichloroimidazo[2,1-f][1,2,4]triazine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Imidazo[1,2-a]pyridineContains a pyridine ring along with imidazoleExhibits different electronic properties
2-Aminoimidazo[1,2-a]pyridineContains amino group on the imidazolePotentially higher reactivity due to amino group
Triazole DerivativesComposed mainly of triazole unitsVarying biological activities depending on substitutions

Uniqueness of 2,4-Dichloroimidazo[2,1-f][1,2,4]triazine:
This compound's unique combination of chlorine substituents and imidazo-triazine structure distinguishes it from other similar compounds. Its specific reactivity patterns and biological activities make it particularly interesting for further research in medicinal chemistry and agricultural applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 11-23-2023

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